4-Chloro-N-methylaniline
Overview
Description
4-Chloro-N-methylaniline is a chemical compound that is structurally related to other aromatic amines. It is known for its use in various chemical syntheses and has been studied for its potential carcinogenic effects. The compound has been investigated in the context of its binding and metabolism in the liver, where it has shown a tendency to bind extensively to proteins, DNA, and RNA .
Synthesis Analysis
The synthesis of 4-Chloro-N-methylaniline-related compounds has been explored in several studies. For instance, a compound with a similar structure, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline through a multi-step process including nitration, condensation, the Gould-Jacobs reaction, and chlorination . Another related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was synthesized from 2,5-dichloronitrobenzene through a series of reactions including oxidation, etherification, reduction, alkylation, and oxidation . These studies demonstrate the feasibility of synthesizing chloro-methylaniline derivatives through various chemical reactions.
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methylaniline and its derivatives has been analyzed using various spectroscopic and computational methods. Fourier transform infrared (FTIR) and FT-Raman spectroscopy, along with ab initio and density functional theory (DFT) calculations, have been employed to study the vibrational modes and geometries of these compounds . These analyses have provided insights into the influence of substituents like chlorine and methyl groups on the vibrational modes of the amino group.
Chemical Reactions Analysis
The reactivity of 4-Chloro-N-methylaniline has been investigated in the context of its photolysis. Under certain conditions, 4-Chloroaniline and its N,N-dimethyl derivative can undergo photoheterolysis to form the corresponding phenyl cations . These cations can participate in various reactions, including electrophilic substitution and addition to alkenes and heterocycles. The study of these reactions provides valuable information on the chemical behavior of 4-Chloro-N-methylaniline under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-methylaniline derivatives have been studied through experimental and theoretical techniques. For example, the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, an alpha-2-imidazoline receptor agonist, was investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations . These studies have provided detailed information on the molecular stability, charge distribution, and electronic properties of the compound, which are crucial for understanding its pharmaceutical potential.
Scientific Research Applications
Carcinogenic Potential and Metabolism : 4-Chloro-N-methylaniline has been studied for its carcinogenic potential and metabolic processing in biological systems. Hill, Shih, and Struck (1979) found that radioactivity from 4-chloro-2-[methyl-14C]methylaniline became extensively bound to protein, DNA, and RNA of rat liver, suggesting its potential carcinogenicity and complex metabolism in biological organisms (Hill, Shih, & Struck, 1979).
Spectroscopic Analysis : Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis have been conducted on 4-Chloro-N-methylaniline. Arjunan and Mohan (2008) carried out extensive vibrational assignment and analysis of the fundamental modes of this compound, aiding in the understanding of its molecular structure (Arjunan & Mohan, 2008).
Genotoxicity Studies : Studies on the genotoxicity of 4-Chloro-N-methylaniline have been conducted. Przybojewska (1997) used the alkaline single cell gel electrophoresis assay to evaluate DNA damage induced by this compound in bone marrow cells of mice, concluding that 4-Chloro-N-methylaniline did not cause DNA damage under test conditions (Przybojewska, 1997).
Environmental Monitoring : 4-Chloro-N-methylaniline has been investigated for its presence in environmental samples. Wegman and Korte (1981) presented results of a monitoring program for aromatic amines including 4-Chloro-N-methylaniline in Dutch rivers, highlighting its environmental relevance (Wegman & Korte, 1981).
Safety in Industrial Processes : The safety of processing 4-Chloro-N-methylaniline in industrial settings has been studied. Kotoyori, Tsurumi, Ueno, and Nishihara (1975) reported an explosion during the distillation of 4-Chloro-N-methylaniline under vacuum, emphasizing the need for caution in its handling (Kotoyori, Tsurumi, Ueno, & Nishihara, 1975).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEYKKJMLOFDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239331 | |
Record name | 4-Chloro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-methylaniline | |
CAS RN |
932-96-7 | |
Record name | 4-Chloro-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-N-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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